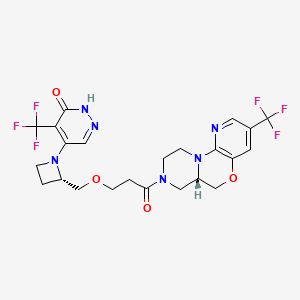
Parp7-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp7-IN-15 is a compound that inhibits the activity of poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is an enzyme involved in the regulation of cellular stress responses, DNA repair, and immune function. Inhibitors of PARP7, such as this compound, have shown potential in cancer therapy by restoring type I interferon signaling responses and inducing tumor regression .
Métodos De Preparación
The synthesis of Parp7-IN-15 involves several steps, including the coupling of specific chemical groups. One method involves the coupling of a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . Industrial production methods for this compound are still under development, but they typically involve optimizing reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Parp7-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Parp7-IN-15 has several scientific research applications, including:
Mecanismo De Acción
Parp7-IN-15 exerts its effects by inhibiting the activity of PARP7This modification regulates the function of target proteins involved in DNA repair, immune responses, and cellular stress . By inhibiting PARP7, this compound restores type I interferon signaling responses, leading to tumor regression .
Comparación Con Compuestos Similares
Parp7-IN-15 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Other similar compounds include:
Olaparib: A PARP1 and PARP2 inhibitor used in cancer therapy.
Rucaparib: Another PARP1 and PARP2 inhibitor with applications in cancer treatment.
Niraparib: A PARP1 and PARP2 inhibitor used for treating ovarian cancer.
This compound stands out due to its specific inhibition of PARP7, which offers a unique approach to cancer therapy by targeting different pathways involved in tumor progression and immune responses .
Propiedades
Fórmula molecular |
C23H24F6N6O4 |
|---|---|
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
4-[(2S)-2-[[3-oxo-3-[(10S)-5-(trifluoromethyl)-8-oxa-1,3,12-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-12-yl]propoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H24F6N6O4/c24-22(25,26)13-7-17-20(30-8-13)35-5-4-33(10-15(35)12-39-17)18(36)2-6-38-11-14-1-3-34(14)16-9-31-32-21(37)19(16)23(27,28)29/h7-9,14-15H,1-6,10-12H2,(H,32,37)/t14-,15-/m0/s1 |
Clave InChI |
BANSZVBMEHYKAV-GJZGRUSLSA-N |
SMILES isomérico |
C1CN([C@@H]1COCCC(=O)N2CCN3[C@@H](C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F |
SMILES canónico |
C1CN(C1COCCC(=O)N2CCN3C(C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
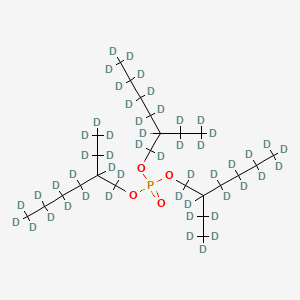
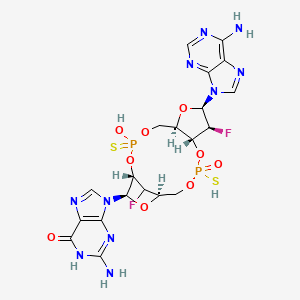
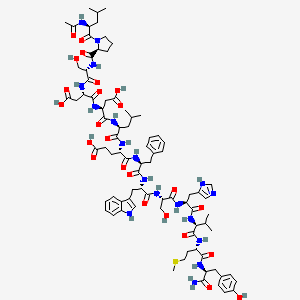
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
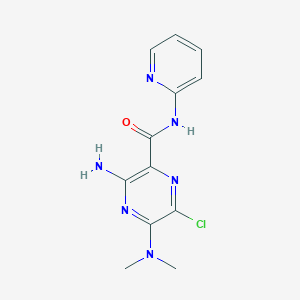
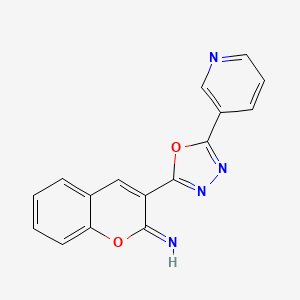


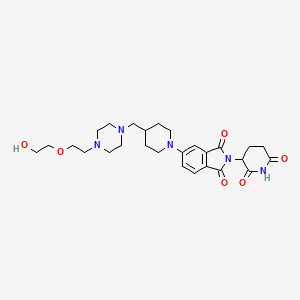
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
